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Compound of Interest

Compound Name: 5-Methoxyisatin

Cat. No.: B1196686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The isatin scaffold is a privileged structure in medicinal chemistry, renowned for its broad

spectrum of biological activities. The introduction of a methoxy group at the 5-position of the

isatin ring has been a focal point of research, aiming to enhance potency and selectivity

against various biological targets. This guide provides an objective comparison of 5-
methoxyisatin analogs, supported by experimental data, to elucidate their structure-activity

relationships (SAR).

Quantitative Data Summary
The biological activity of 5-methoxyisatin analogs is significantly influenced by the nature of

the substituent, particularly at the N1 and C3 positions. The following tables summarize the in

vitro cytotoxic and antimicrobial activities of selected 5-methoxyisatin derivatives from

published studies.

Anticancer Activity of 5-Methoxyisatin Analogs
The cytotoxic effects of 5-methoxyisatin derivatives, especially thiosemicarbazone analogs,

have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory

concentration (IC50) is a key parameter for comparing the potency of these compounds.
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Compound
ID

N1-
Substituent

C3-
Substituent

Cancer Cell
Line

IC50 (µM) Reference

MeOIstEt H

=N-NH-

C(=S)NHCH₂

CH₃

A549 (Lung) 6.59 [1]

MeOIstEt H

=N-NH-

C(=S)NHCH₂

CH₃

MCF-7

(Breast)
36.49 [1]

MeOIstMe H
=N-NH-

C(=S)NHCH₃
A549 (Lung) 10.16 [1]

MeOIstMe H
=N-NH-

C(=S)NHCH₃

MCF-7

(Breast)
26.29 [1]

MeOIstDmMo

r
H

=N-NH-

C(=S)N(CH₃)

₂

A549 (Lung) 2.52 [2]

MeOIstDmMo

r
H

=N-NH-

C(=S)N(CH₃)

₂

MCF-7

(Breast)
7.41 [2]

MeOIstMor H

=N-NH-

C(=S)-

Morpholine

A549 (Lung) 3.15 [2]

MeOIstMor H

=N-NH-

C(=S)-

Morpholine

MCF-7

(Breast)
2.93 [2]

MeOIstPyrd H

=N-NH-

C(=S)-

Pyrrolidine

A431 (Skin) 0.9 [2]

SAR Insights for Anticancer Activity:

C3-Thiosemicarbazone Moiety: The introduction of a thiosemicarbazone group at the C3

position is a common strategy that often imparts significant cytotoxic activity.
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N(4)-Substitution on Thiosemicarbazone: The nature of the substituent on the N(4)-position

of the thiosemicarbazone side chain plays a crucial role in determining the anticancer

potency. Cyclic amine substitutions like morpholine and pyrrolidine at the N(4) position of the

thiosemicarbazone moiety appear to enhance cytotoxic activity against various cancer cell

lines, as seen with MeOIstMor and MeOIstPyrd.[2]

Alkyl Substitution on Thiosemicarbazone: Simple N(4)-alkyl substituted thiosemicarbazones,

such as methyl and ethyl derivatives (MeOIstMe and MeOIstEt), have demonstrated

moderate anticancer activity.[1]

Antimicrobial Activity of 5-Methoxyisatin Analogs
The antimicrobial potential of 5-methoxyisatin derivatives has been explored against various

bacterial strains. The minimum inhibitory concentration (MIC) is a standard measure of the

lowest concentration of an antimicrobial agent that prevents the visible growth of a

microorganism.

Compound ID C3-Substituent
Bacterial
Strain

MIC (µg/mL) Reference

B(5-M-I)-4-

(phenyl)-3-TSC

=N-NH-

C(=S)NH-Phenyl
E. coli >100 [3]

B(5-M-I)-4-

(phenyl)-3-TSC

=N-NH-

C(=S)NH-Phenyl
S. aureus >100 [3]

B(5-M-I)-4-(4-

IP)-3-TSC

=N-NH-

C(=S)NH-(4-

isopropylphenyl)

S. enteritidis 7 [3]

SAR Insights for Antimicrobial Activity:

The antimicrobial activity of 5-methoxyisatin thiosemicarbazone derivatives appears to be

highly dependent on the substitution pattern.

The presence of certain substituents on the phenyl ring of the N(4)-phenylthiosemicarbazone

moiety can introduce selective antibacterial activity. For instance, an isopropyl group at the

para-position resulted in activity against S. enteritidis.[3]
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Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data.

Below are standard protocols for the key assays mentioned in this guide.

Synthesis of 5-Methoxyisatin Thiosemicarbazone
Derivatives
A general and widely used method for the synthesis of 5-methoxyisatin thiosemicarbazone

analogs is through the condensation reaction of 5-methoxyisatin with a corresponding

thiosemicarbazide.

Procedure:

A mixture of 5-methoxyisatin (1 mmol) and the appropriate thiosemicarbazide (1 mmol) is

refluxed in absolute ethanol (20-30 mL).

A catalytic amount of an acid, such as a few drops of glacial acetic acid, is added to the

mixture.

The reaction is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by

filtration.

The crude product is then purified, typically by recrystallization from a suitable solvent like

ethanol, to yield the desired 5-methoxyisatin thiosemicarbazone derivative.[4]

Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Procedure:

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000

cells/well and incubated for 24 hours to allow for cell attachment.
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Compound Treatment: The cells are then treated with various concentrations of the 5-
methoxyisatin analogs and incubated for a further 48-72 hours.

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT

solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then

incubated for 3-4 hours at 37°C.

Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent

(e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan

crystals.

Absorbance Measurement: The absorbance of the purple formazan is measured using a

microplate reader at a wavelength of 570 nm.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,

and the IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution
Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the

minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific

microorganism.

Procedure:

Preparation of Inoculum: A standardized inoculum of the test bacterium is prepared and

adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸

CFU/mL. This is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the

test wells.

Serial Dilution of Compounds: The 5-methoxyisatin analogs are serially diluted in a 96-well

microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive

control (broth with bacteria, no compound) and a negative control (broth only) are included.
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Incubation: The plate is incubated at 37°C for 18-24 hours.

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which there is no visible growth (turbidity) of the microorganism.

Visualizations
The following diagrams illustrate key concepts and workflows relevant to the structure-activity

relationship studies of 5-methoxyisatin analogs.
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A general workflow for a Structure-Activity Relationship (SAR) study.
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A simplified MAPK/ERK signaling pathway often targeted by isatin-based kinase inhibitors.
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Logical relationship between structural modifications and biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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